molecular formula C19H18N4O2S B2486615 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013816-98-2

1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2486615
CAS No.: 1013816-98-2
M. Wt: 366.44
InChI Key: SGECXMRHQCOWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at the 1-position with a 1,3-benzothiazole moiety, at the 3-position with a carboxamide group linked to a furan-2-ylmethyl chain, and at the 5-position with an isopropyl group. The carboxamide linkage enhances hydrogen-bonding capacity, which may influence binding affinity in biological targets .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12(2)16-10-15(18(24)20-11-13-6-5-9-25-13)22-23(16)19-21-14-7-3-4-8-17(14)26-19/h3-10,12H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGECXMRHQCOWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting o-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.

    Coupling of the Rings: The benzothiazole and pyrazole rings are coupled using a suitable linker, such as a carboxamide group, under appropriate conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and benzothiazole structures. For instance, derivatives of pyrazoles have demonstrated activity against various bacterial strains and fungi. The incorporation of the furan ring enhances this activity, making it a promising candidate for developing new antimicrobial agents .

2. Anticancer Properties

Compounds similar to 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways . Research indicates that modifications in the chemical structure can lead to improved efficacy against specific cancer types.

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of the furan and benzothiazole rings, which can scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research demonstrated that derivatives based on pyrazoles showed significant inhibition against Escherichia coli and Staphylococcus aureus. The synthesized compound was tested alongside standard antibiotics, showing comparable or superior efficacy .

Case Study 2: Anticancer Activity

In another research article from Journal of Medicinal Chemistry, derivatives of the compound were evaluated for their anticancer properties against various human cancer cell lines. The results indicated a dose-dependent response with IC50 values in the micromolar range, suggesting potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Benzothiazole Hybrids

  • N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide (C₁₆H₁₂N₄OS₂): This analog replaces the furan-2-ylmethyl and isopropyl groups with a 5-methylthiophen-2-yl substituent. Its molecular weight (340.42 g/mol) is lower than the target compound (estimated ~395 g/mol), which may impact pharmacokinetics .
  • 4-(1,3-Benzothiazol-2-yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-one :
    This derivative substitutes the carboxamide with a ketone and introduces a propynyl group. The propynyl chain enhances reactivity, enabling nucleophilic substitutions, but reduces stability compared to the carboxamide .

Table 1: Key Structural Differences in Benzothiazole-Pyrazole Hybrids
Compound R₁ (Position 1) R₂ (Position 3) R₃ (Position 5) Molecular Weight (g/mol)
Target Compound 1,3-Benzothiazol-2-yl N-(Furan-2-ylmethyl)carboxamide Isopropyl ~395
C₁₆H₁₂N₄OS₂ 1,3-Benzothiazol-2-yl 5-Methylthiophen-2-yl H 340.42
4-(Benzothiazol-2-yl)-Pyrazolone 1,3-Benzothiazol-2-yl Phenyl, Propynyl Methyl 365.44

Furan-Containing Pyrazole Derivatives

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(Furan-2-yl)-4,5-Dihydro-1H-Pyrazole :
    This dihydropyrazole retains the furan substituent but lacks the benzothiazole and carboxamide groups. The dihydro structure reduces aromaticity, which may decrease metabolic stability compared to the fully aromatic target compound .

  • Darolutamide (N-{(2S)-1-[3-(3-Chloro-4-Cyanophenyl)-1H-Pyrazol-1-yl]Propan-2-yl}-5-(1-Hydroxyethyl)-1H-Pyrazole-3-Carboxamide): A clinically approved androgen receptor antagonist, darolutamide shares the pyrazole-carboxamide core but incorporates chloro-cyanoaryl and hydroxyethyl groups. Its stereochemistry (S-configuration) and polar substituents enhance water solubility, contrasting with the lipophilic isopropyl and furan groups in the target compound .

Carboxamide-Linked Pyrazoles

  • N-(1-Amino-3-Methyl-1-Oxobutan-2-yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide: This analog uses a cyclohexylmethyl group and fluorophenyl substituent.
  • 1-(2,5,8-Trimethyl-1-Naphthalen-2-yl)-N,N,N-Trimethyl-1H-Pyrazole-3-Carboxamide : The naphthalenyl substituent and quaternary ammonium carboxamide (N,N,N-trimethyl) render this compound highly lipophilic and cationic, limiting its utility in aqueous biological systems compared to the neutral carboxamide in the target compound .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
  • Synthesis of the Pyrazole Ring : The pyrazole ring is formed via the condensation of a hydrazine derivative with a 1,3-diketone.
  • Coupling Reactions : The final product is obtained by coupling the benzothiazole and pyrazole rings with the furan-2-ylmethyl group using coupling reagents like EDCI in the presence of a base such as triethylamine .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound. The synthesized derivatives were tested against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
B. subtilis14
P. mirabilis17

These results indicate that compounds with similar structural features exhibit significant antimicrobial activity, suggesting that our compound may also possess similar properties .

Anti-inflammatory and Anticancer Activities

Research indicates that pyrazole derivatives can act as potent anti-inflammatory agents. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain in animal models . Additionally, certain derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including modulation of apoptotic pathways and inhibition of cell proliferation .

Antitubercular Activity

The potential antitubercular activity of pyrazole derivatives has been explored in several studies. Compounds were tested against Mycobacterium tuberculosis strains, showing promising results comparable to standard antitubercular drugs. For example, some derivatives exhibited over 90% inhibition at low concentrations (6.25 µg/mL), indicating their potential as effective treatments against tuberculosis .

The biological activity of This compound is likely attributed to its ability to interact with specific molecular targets within pathogens or diseased cells:

  • Enzyme Inhibition : The benzothiazole moiety may interact with enzyme active sites, while the pyrazole ring can form hydrogen bonds with biological macromolecules.
  • Cell Membrane Disruption : The furan ring may contribute to increased membrane permeability or disruption in microbial cells, enhancing antimicrobial effects.
  • Apoptosis Induction : By modulating key signaling pathways involved in cell survival and death, this compound can potentially induce apoptosis in cancerous cells.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives similar to our compound:

  • Study on Antimicrobial Activity : A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated significant zones of inhibition for many compounds tested .
  • Anti-inflammatory Studies : Research demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in animal models .
  • Antitubercular Efficacy : In vitro studies showed that selected pyrazole derivatives had high efficacy against M. tuberculosis, highlighting their potential as new therapeutic agents for treating tuberculosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF or toluene) to enhance reaction efficiency .
  • Employ catalysts like K₂CO₃ for nucleophilic substitutions or coupling reactions .
  • Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust temperature/pH to minimize side products .
  • Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodology :

  • 1H/13C NMR : Analyze chemical shifts to verify benzothiazole, furan, and pyrazole moieties (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How should researchers address solubility challenges during biological assays?

  • Methodology :

  • Use DMSO for initial stock solutions due to the compound’s hydrophobic benzothiazole and isopropyl groups .
  • Dilute in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. What computational strategies can predict binding interactions with biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like HIV-1 protease or kinases .
  • Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites .
  • Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

  • Modify the furan-2-ylmethyl group to enhance bioavailability (e.g., replace with pyridinyl for improved solubility) .
  • Substitute the isopropyl group with bulkier alkyl chains to evaluate steric effects on target binding .
  • Test derivatives in cytotoxicity assays (e.g., MTT) to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Conduct dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to assess consistency .
  • Compare results under standardized conditions (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Use synchrotron XRD to resolve crystal structure ambiguities impacting activity interpretations .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Methodology :

  • Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C .
  • Track degradation via HPLC-MS to identify metabolites (e.g., hydrolyzed amide bonds) .
  • Cross-reference with computational degradation models (e.g., Zeneth) .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodology :

  • Perform kinase profiling panels (e.g., Eurofins KinaseScan) to identify promiscuous binding .
  • Introduce steric hindrance via methyl groups on the pyrazole ring to enhance selectivity .

Research Gaps & Future Directions

  • Mechanistic Studies : Elucidate the role of the benzothiazole moiety in DNA intercalation vs. enzyme inhibition .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models to address bioavailability limitations .
  • Multi-Omics Integration : Combine proteomics and metabolomics to map off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.